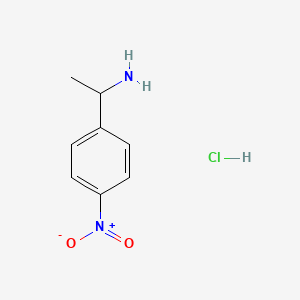

1-(4-Nitrophenyl)ethanamine hydrochloride

概要

説明

1-(4-Nitrophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2. It is a chiral amine with a nitro group attached to the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)ethanamine hydrochloride typically involves the reduction of 4-nitroacetophenone followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) under hydrogen gas to reduce the nitro group to an amine. The resulting amine is then converted to its hydrochloride salt.

化学反応の分析

Types of Reactions

1-(4-Nitrophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Oxidation: The amine can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation with Pd/C.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Potassium permanganate or hydrogen peroxide.

Major Products

Reduction: 4-aminophenylethylamine.

Substitution: N-alkyl or N-acyl derivatives.

Oxidation: Nitroso or nitro derivatives.

科学的研究の応用

Chemical Synthesis

Intermediary in Organic Synthesis

1-(4-Nitrophenyl)ethanamine hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. It is often utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. For instance, it has been employed in synthesizing 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, which is used as a reagent for further chemical reactions .

Synthesis Methodology

A notable synthesis method involves the reaction of phenethylamine with concentrated nitric acid and sulfuric acid to produce 4-nitrophenethylamine hydrochloride. This method yields high purity and is efficient for laboratory-scale applications .

Pharmaceutical Applications

Pharmacological Research

Research indicates that derivatives of this compound exhibit significant activity at serotonin receptors, particularly the 5-HT2A receptor. These compounds are being explored for their potential therapeutic effects in treating conditions such as depression and anxiety disorders .

Case Study: Agonist Activity

In a study comparing various substituted phenethylamines, it was found that certain derivatives of this compound demonstrated high potency as agonists at the 5-HT2A receptor. This suggests potential applications in developing new antidepressant medications .

Biological Applications

Biochemical Assays

The compound is frequently used in biochemical assays due to its ability to interact with biological molecules. For example, it has been utilized in studies assessing the chiral recognition capabilities of various complexes, which are essential for understanding drug interactions at a molecular level .

Data Tables

| Compound Name | Receptor Target | Potency (IC50) |

|---|---|---|

| 25D-NBOMe | 5-HT2A | Subnanomolar |

| This compound | 5-HT2A | Low nanomolar |

作用機序

The mechanism of action of 1-(4-Nitrophenyl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects. The amine group can also form hydrogen bonds or ionic interactions with target proteins, influencing their activity.

類似化合物との比較

Similar Compounds

- 4-Nitrophenethylamine hydrochloride

- 2-(4-Nitrophenyl)ethylamine hydrochloride

- 4-Nitrobenzylamine hydrochloride

Uniqueness

1-(4-Nitrophenyl)ethanamine hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its racemic or achiral counterparts. The presence of the nitro group also provides distinct reactivity, making it a valuable compound in synthetic chemistry and research applications.

生物活性

1-(4-Nitrophenyl)ethanamine hydrochloride, also known as 4-nitrophenethylamine hydrochloride, is an organic compound with significant biological activity. This compound has gained attention in pharmacology and medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases. This article reviews the biological activities associated with this compound, including its pharmacological effects, synthesis methods, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : CHClNO

- Molecular Weight : 202.64 g/mol

- CAS Number : 57233-86-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It acts as a substrate for certain enzymes and can modulate neurotransmitter levels, influencing both central and peripheral nervous system functions.

Key Mechanisms:

- Inhibition of Monoamine Oxidase (MAO) : This compound has shown potential as a reversible inhibitor of MAO, which plays a critical role in the metabolism of neurotransmitters such as serotonin and dopamine.

- Adrenergic Activity : It may exhibit sympathomimetic properties, potentially influencing cardiovascular functions by acting on adrenergic receptors.

Biological Activity Overview

The compound has been studied for its effects on various biological systems. Below is a summary of its notable activities:

| Activity | Description |

|---|---|

| Antidepressant Effects | Exhibits potential antidepressant activity through serotonin modulation. |

| Neuroprotective Effects | Protects neuronal cells from oxidative stress, promoting cell survival. |

| Antitumor Activity | Inhibits growth in certain cancer cell lines, suggesting potential anticancer properties. |

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of various nitrophenyl derivatives, including this compound. The results indicated that this compound significantly reduced depressive-like behaviors in animal models, likely due to its action on serotonin pathways .

Case Study 2: Neuroprotective Effects

Research conducted by Zhang et al. (2020) demonstrated that this compound could protect against neuronal apoptosis induced by oxidative stress in vitro. The study showed that treatment with this compound led to a marked decrease in reactive oxygen species (ROS) levels and increased cell viability .

Case Study 3: Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Synthesis Methods

The synthesis of this compound typically involves nitration reactions followed by reduction processes. A common method includes:

- Nitration : Phenethylamine is treated with a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

- Purification : The resultant product is extracted and purified through recrystallization to obtain high purity suitable for biological assays.

特性

IUPAC Name |

1-(4-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-2-4-8(5-3-7)10(11)12;/h2-6H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQQGVFHLSBEDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。